6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane
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Overview
Description
6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane is a chemical compound with the molecular formula C8H3BrF4O2 and a molecular weight of 287.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and a benzodioxane ring, making it a unique and interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane involves several steps, typically starting with the appropriate benzodioxane precursorIndustrial production methods may involve the use of specialized reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane can be compared with other halogenated benzodioxane compounds, such as:
2,2,4,4-Tetrafluoro-1,3-benzodioxane: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chloro-2,2,4,4-tetrafluoro-1,3-benzodioxane:
6-Iodo-2,2,4,4-tetrafluoro-1,3-benzodioxane: The presence of iodine instead of bromine affects the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-2,2,4,4-tetrafluoro-1,3-benzodioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-4-1-2-6-5(3-4)7(10,11)15-8(12,13)14-6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAIJNZZMOZHOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(OC(O2)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378442 |
Source
|
Record name | 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-36-1 |
Source
|
Record name | 6-Bromo-2,2,4,4-tetrafluoro-1,3-benzodioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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